molecular formula C14H10N2O2 B13111868 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- CAS No. 112664-88-7

2H-Indazole-4,7-dione, 5-methyl-2-phenyl-

Cat. No.: B13111868
CAS No.: 112664-88-7
M. Wt: 238.24 g/mol
InChI Key: WAOWIBKKUOQRRI-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with 5-methyl-1,3-cyclohexanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of 5-methyl-2-phenyl-2H-indazole-4,7-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-indazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2H-indazole-4,7-dione: Lacks the methyl group at the 5-position.

    5-methyl-2H-indazole-4,7-dione: Lacks the phenyl group at the 2-position.

    2H-indazole-4,7-dione: Lacks both the methyl and phenyl groups.

Uniqueness

5-methyl-2-phenyl-2H-indazole-4,7-dione is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

112664-88-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-methyl-2-phenylindazole-4,7-dione

InChI

InChI=1S/C14H10N2O2/c1-9-7-12(17)13-11(14(9)18)8-16(15-13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WAOWIBKKUOQRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=NN(C=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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